bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane
Description
Bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane: is a complex organic compound that features a unique structure combining pyridine and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Properties
IUPAC Name |
2-pyridin-2-yl-6-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6/c1-3-11-26-20(5-1)24-28-18-9-7-16(14-22(18)30-24)13-17-8-10-19-23(15-17)31-25(29-19)21-6-2-4-12-27-21/h1-12,14-15H,13H2,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUAMDHYUFFZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(N5)C6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with o-phenylenediamine to form the benzimidazole ring, followed by further functionalization to introduce the pyridine moiety . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties .
Biology and Medicine: The compound has shown promise in biological studies for its potential anti-cancer and anti-inflammatory activities. It can interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, the compound’s ability to form stable complexes with metals makes it useful in materials science and catalysis .
Mechanism of Action
The mechanism of action of bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
- Bis(2-(pyridin-2-yl)-1,2,4-triazol-3-yl)methane
- Bis(2-(pyridin-2-yl)-1,2,4-triazol-3-yl)ethane
Comparison: Compared to these similar compounds, bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane exhibits unique properties due to the presence of the benzimidazole ring, which can enhance its biological activity and binding affinity to metal ions .
Biological Activity
Bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines pyridine and benzimidazole moieties, which are known for their diverse pharmacological properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-pyridin-2-yl-6-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)methyl]-1H-benzimidazole |
| Molecular Formula | C25H18N6 |
| CAS Number | 309941-59-1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to inhibit enzymes associated with cancer cell proliferation, thereby exerting anti-cancer effects. Additionally, it may induce the formation of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis in cancer cells.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. For instance, studies indicate that this compound can effectively sensitize melanoma cells to radiation therapy by inducing ROS formation and subsequent DNA strand breaks. This mechanism activates cellular pathways leading to apoptosis, characterized by the phosphorylation of p53 and upregulation of p21, which ultimately results in cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. It interacts with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a candidate for further investigation in treating inflammatory diseases.
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines have revealed that this compound can inhibit cell growth significantly. For example, IC50 values for MDA-MB-231 (breast cancer) cells were reported between 2.43–7.84 μM, indicating potent cytotoxicity .
- Mechanistic Insights : Molecular modeling studies suggest that the compound's binding affinity to specific targets enhances its biological activity. The interaction with microtubules has been highlighted as a crucial pathway through which it exerts its anticancer effects .
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound exhibits unique properties due to the presence of the benzimidazole ring. This structural feature enhances its biological activity and binding affinity compared to other pyridine or triazole-based compounds.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 2.43–7.84 | ROS induction, DNA damage |
| Similar Compound A | 10–15 | Microtubule stabilization |
| Similar Compound B | 8–12 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane?
- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like substituted benzimidazoles and pyridinyl derivatives. For example:
- Pd(II)-coordinated complexes with benzimidazole ligands are synthesized via ligand-metal coordination in methanol/water mixtures, achieving yields >75% .
- Multi-step protocols include condensation of 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamide with carboxylic acid derivatives under reflux, followed by hydrolysis to isolate intermediates .
- Key Reaction Conditions :
| Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|
| PdCl₂ in MeOH/H₂O | 60°C | 78% | |
| H₂SO₄ (catalytic) in DMF | 110°C | 65% |
Q. How is crystallographic characterization performed for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. The protocol involves:
- Data collection at 100 K to minimize thermal motion artifacts.
- Structure solution via direct methods and refinement with anisotropic displacement parameters .
Q. Which computational methods predict the electronic structure of this compound?
- Methodological Answer : Hybrid density functional theory (DFT) with exact exchange terms (e.g., B3LYP) is recommended. Key steps:
- Geometry optimization using the 6-31G(d,p) basis set.
- Electronic excitation analysis via time-dependent DFT (TD-DFT) to model UV-Vis spectra .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer : Yield optimization requires:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst Tuning : Pd(II) salts improve coordination efficiency for metal complexes .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves byproducts .
Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, electronic spectra)?
- Methodological Answer :
- Benchmarking : Compare multiple DFT functionals (B3LYP vs. M06-2X) to assess sensitivity to exact exchange terms .
- Error Analysis : Calculate root-mean-square deviations (RMSD) between computed and XRD-derived bond lengths. Adjust basis sets or include dispersion corrections .
Q. How does the compound’s electronic structure influence its pharmacological potential?
- Methodological Answer :
- Coordination Chemistry : The pyridinyl and benzimidazole moieties act as bidentate ligands, enabling metal complexation (e.g., Pd(II), Pt(II)) with anticancer activity .
- SAR Studies : Modify substituents on the benzimidazole ring to enhance binding affinity to biological targets (e.g., kinases, DNA) .
Q. What analytical techniques quantify stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
